N-(4-bromo-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromobenzo[d]thiazol-2-yl)acetamide” is a compound that contains a thiazole ring, which is a versatile pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as anticancer, antibacterial, antifungal, anti-inflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, and neurodegenerative disorders .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
The thiazole ring is a versatile entity in actions and reactions. It has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications
Brominated Compounds and Environmental Impact
Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) shows these compounds, which share a brominated aromatic structure similar to N-(4-bromobenzo[d]thiazol-2-yl)acetamide, occur as contaminants in certain flame retardants and can produce during combustion. These studies highlight the environmental persistence and potential health impacts of brominated organic compounds, suggesting the relevance of investigating similar properties in N-(4-bromobenzo[d]thiazol-2-yl)acetamide (Mennear & Lee, 1994).
Thiazole Derivatives and Biological Applications
Thiazole and its derivatives are highlighted for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. For instance, studies on thiazole derivatives emphasize their importance in medicinal chemistry due to their varied pharmacological activities. This indicates that research on specific thiazole compounds like N-(4-bromobenzo[d]thiazol-2-yl)acetamide could uncover valuable biological applications (Rosales-Hernández et al., 2022).
Analytical and Environmental Considerations
The presence and analysis of environmental pollutants, including various organic compounds, highlight the importance of understanding the fate, behavior, and removal strategies of specific chemicals in environmental compartments. Research into methods for analyzing and mitigating the impact of such compounds could be relevant for assessing the environmental footprint of N-(4-bromobenzo[d]thiazol-2-yl)acetamide and similar substances (Qutob et al., 2022).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that benzothiazole derivatives can undergo various chemical reactions to form biologically active compounds . For instance, the reaction of the active methylene moiety of N-(benzothiazol-2-yl)-2-cyanoacetamide with phenyl isothiocyanate yielded a non-isolable intermediate potassium sulphide salt. This salt reacted in situ with phenacyl bromide to afford N-(benzothiazol-2-yl)-2-cyano-2-(3,4-diphenylthiazol-2-ylidene)acetamide .
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic activities . These activities suggest that benzothiazole derivatives may interact with and influence multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic profile of synthesized benzothiazole derivatives has been reported to be favorable .
Result of Action
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .
Future Directions
Thiazole derivatives have shown a wide range of biological activities, making them promising candidates for the development of novel therapeutic agents for a variety of pathological conditions . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents . This suggests that “N-(4-bromobenzo[d]thiazol-2-yl)acetamide” and its derivatives could be the focus of future research in medicinal chemistry.
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-5(13)11-9-12-8-6(10)3-2-4-7(8)14-9/h2-4H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIYCZCAYPRAKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.